molecular formula C19H21N5OS B6453071 2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine CAS No. 2548991-82-6

2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine

Cat. No. B6453071
CAS RN: 2548991-82-6
M. Wt: 367.5 g/mol
InChI Key: VOSXEUPEDQLOMD-UHFFFAOYSA-N
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Description

The compound “2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine” is a complex organic molecule. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of this compound could involve several steps. The 2-methoxybenzohydrazide could be used as a starting point, which can be converted into hydrazone . This hydrazone can then be cyclized to form the oxadiazole . The final product can be obtained by treating the oxadiazole with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It contains a 1,3,4-thiadiazole ring, a piperidine ring, and a pyrimidine ring . The 1,3,4-thiadiazole ring is a five-membered ring system containing a sulfur atom and two nitrogen atoms .


Chemical Reactions Analysis

The compound can undergo several chemical reactions. For instance, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Mechanism of Action

Target of Action

The primary target of the compound 2-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-5-methylpyrimidine is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are known to play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects.

Biochemical Pathways

It is known that α1-ars are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, the compound’s interaction with α1-ARs could potentially affect the signaling pathways associated with these neurotransmitters.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailabilityIn silico docking and molecular dynamics simulations, along with adme calculations, have been used to identify promising lead compounds among similar molecules .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with α1-ARs. Given that α1-ARs are associated with numerous neurodegenerative and psychiatric conditions , the compound could potentially have therapeutic effects in these areas.

properties

IUPAC Name

2-(2-methoxyphenyl)-5-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-11-20-19(21-12-13)24-9-7-14(8-10-24)17-22-23-18(26-17)15-5-3-4-6-16(15)25-2/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSXEUPEDQLOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)C3=NN=C(S3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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